molecular formula C14H15ClN2O2S B11173263 4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B11173263
M. Wt: 310.8 g/mol
InChI Key: LSKFTRPGHYTULW-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated phenoxy group, a thiazole ring, and a butanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to form 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

    Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiazole with an appropriate acylating agent.

    Coupling Reaction: The final step involves the coupling of the chlorinated phenoxy intermediate with the thiazole derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Chlorination: Using catalysts to enhance the efficiency of the chlorination step.

    Automated Synthesis: Employing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)butanamide: Lacks the methyl group on the phenoxy ring.

    4-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide: Contains a bromine atom instead of chlorine.

    4-(4-chloro-2-methylphenoxy)-N-(1,3-oxazol-2-yl)butanamide: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C14H15ClN2O2S/c1-10-9-11(15)4-5-12(10)19-7-2-3-13(18)17-14-16-6-8-20-14/h4-6,8-9H,2-3,7H2,1H3,(H,16,17,18)

InChI Key

LSKFTRPGHYTULW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC=CS2

Origin of Product

United States

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